4-(2-Methoxyethyl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-9-5-2-8-3-6-10-7-4-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEQOSKUYPMJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065003 | |

| Record name | Morpholine, 4-(2-methoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Morpholine, 4-(2-methoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10220-23-2 | |

| Record name | 4-(2-Methoxyethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10220-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(2-methoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010220232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-(2-methoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine, 4-(2-methoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methoxyethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Methoxyethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

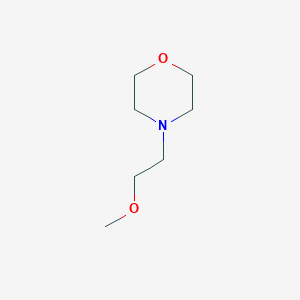

Core Topic: 4-(2-Methoxyethyl)morpholine CAS Number: 10220-23-2 Chemical Structure:

COCCN1CCOCC1

Abstract

This technical guide provides a comprehensive overview of this compound, a tertiary amine with significant applications in industrial and research settings. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via N-alkylation, and presents its characteristic spectral data. Furthermore, this guide explores the role of this compound as a catalyst, particularly in polyurethane formation, and touches upon the broader significance of the morpholine scaffold in medicinal chemistry. The information is structured to be a valuable resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical experimental details.

Introduction

This compound, also known as N-(2-methoxyethyl)morpholine, is a heterocyclic organic compound featuring a morpholine ring substituted at the nitrogen atom with a 2-methoxyethyl group.[1] Its unique structural combination of a tertiary amine and an ether linkage imparts specific chemical properties that make it a versatile molecule. While the morpholine moiety is a well-established pharmacophore in drug discovery, valued for its ability to improve the physicochemical properties and bioavailability of drug candidates, this compound has found a primary niche as a catalyst in industrial processes.[2][3][4] This guide aims to provide an in-depth technical resource on this compound, covering its synthesis, characterization, and key applications.

Physicochemical and Spectral Data

The properties of this compound are summarized in the tables below, providing a ready reference for laboratory and industrial applications.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 10220-23-2 | [1][5] |

| Molecular Formula | C₇H₁₅NO₂ | [1][5] |

| Molecular Weight | 145.20 g/mol | [1][5] |

| Appearance | Liquid | [1] |

| Boiling Point | 104-105.8 °C (at 44 Torr) | |

| Density (Predicted) | 0.974 ± 0.06 g/cm³ | |

| pKa (Predicted) | 6.66 ± 0.10 | |

| Storage Temperature | 2-8°C |

Table 2: Spectroscopic Data

| Spectroscopy Type | Data |

| ¹H NMR (Predicted) | δ (ppm): 3.65 (t, 4H, -O-CH₂-), 3.48 (t, 2H, -N-CH₂-CH₂-O-), 3.32 (s, 3H, -O-CH₃), 2.55 (t, 2H, -N-CH₂-CH₂-O-), 2.45 (t, 4H, -N-CH₂-) |

| ¹³C NMR (Predicted) | δ (ppm): 70.5 (-O-CH₂-), 67.0 (-N-CH₂-CH₂-O-), 59.0 (-O-CH₃), 57.5 (-N-CH₂-CH₂-O-), 54.0 (-N-CH₂-) |

| Infrared (IR) - Key Absorptions | C-O-C stretch (ether): ~1100 cm⁻¹, C-N stretch (tertiary amine): ~1150-1020 cm⁻¹, C-H stretch (alkane): ~2850-2950 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 145.11. A primary fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen, leading to fragments such as the morpholinium ion (m/z 86) and the methoxyethyl radical, or the complementary methoxyethyl cation (m/z 59). |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the N-alkylation of morpholine with a suitable 2-methoxyethyl electrophile. This reaction is a classic example of a nucleophilic substitution.

Experimental Protocol: N-Alkylation of Morpholine

Reaction Scheme:

Morpholine + 2-Methoxyethyl chloride → this compound hydrochloride

This compound hydrochloride + Base → this compound

Materials:

-

Morpholine

-

2-Methoxyethyl chloride (or bromide)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (or Dimethylformamide - DMF)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve morpholine (1.0 equivalent) in acetonitrile.

-

Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution. The base acts as a scavenger for the hydrogen halide formed during the reaction.

-

Addition of Alkylating Agent: Slowly add 2-methoxyethyl chloride (1.1 equivalents) to the stirring suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: Dissolve the residue in diethyl ether and wash with deionized water in a separatory funnel to remove any remaining salts and unreacted morpholine.

-

Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Applications in Chemical Synthesis

Catalyst in Polyurethane Formation

This compound is widely used as a catalyst in the production of polyurethane foams.[1] It primarily promotes the gelling reaction (isocyanate-polyol) and, to a lesser extent, the blowing reaction (isocyanate-water). The tertiary amine nature of the morpholine nitrogen is key to its catalytic activity.

Catalytic Mechanism Overview:

The lone pair of electrons on the nitrogen atom of this compound interacts with the hydroxyl group of the polyol, increasing its nucleophilicity. This activated polyol then more readily attacks the electrophilic carbon of the isocyanate group, accelerating the formation of the urethane linkage.

Experimental Workflow: Catalytic Activity in Polyurethane Foam Formation

Role in Drug Development

While this compound itself is not a common therapeutic agent, the morpholine scaffold is of paramount importance in medicinal chemistry. The inclusion of a morpholine ring in a drug molecule can enhance its pharmacological profile by:

-

Improving Aqueous Solubility: The ether oxygen and the nitrogen atom can act as hydrogen bond acceptors, improving interaction with water.

-

Enhancing Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation.

-

Modulating Lipophilicity: The morpholine group can be used to fine-tune the lipophilicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties, including permeability across the blood-brain barrier.[3]

The synthesis of various N-substituted morpholines is therefore a key strategy in the development of new drug candidates. The methodologies used to synthesize this compound are directly applicable to the creation of diverse libraries of morpholine-containing compounds for biological screening.

Conclusion

This compound is a valuable chemical with a well-defined role as a catalyst in the polymer industry. The synthetic routes to its preparation are straightforward and representative of general methods for the N-functionalization of morpholine. The data and protocols presented in this guide offer a solid foundation for its use in research and industrial applications. Furthermore, understanding the synthesis and properties of this specific morpholine derivative provides valuable insights for medicinal chemists working on the design and synthesis of novel therapeutics incorporating the morpholine scaffold.

References

- 1. EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Google Patents [patents.google.com]

- 2. US4117227A - Production of n-(substituted) morpholine - Google Patents [patents.google.com]

- 3. CN103121978A - Method for preparing N-methylmorpholine - Google Patents [patents.google.com]

- 4. CN103626721A - Method for combined production of N-methyl morpholine and bis (2-dimethylaminoethyl) ether - Google Patents [patents.google.com]

- 5. Morpholine, 4-(2-methoxyethyl)- | C7H15NO2 | CID 82460 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Characterization of 4-(2-Methoxyethyl)morpholine: A Technical Guide

Introduction

4-(2-Methoxyethyl)morpholine is a tertiary amine featuring a morpholine ring substituted with a 2-methoxyethyl group. The morpholine scaffold is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The methoxyethyl substituent can influence the compound's polarity, hydrogen bonding capacity, and steric profile, making it a molecule of interest for researchers in drug discovery and materials science. This guide outlines two common and reliable synthetic routes for the preparation of this compound: N-alkylation and reductive amination. It also presents its known physical properties and predicted spectroscopic data to aid in its characterization.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below.[1][2]

| Property | Value |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| CAS Number | 10220-23-2 |

| Appearance | Liquid |

| Boiling Point | 104-105.8 °C (at 44 Torr) |

| SMILES | COCCN1CCOCC1 |

| InChI | InChI=1S/C7H15NO2/c1-9-5-2-8-3-6-10-7-4-8/h2-7H2,1H3 |

Synthetic Pathways

Two plausible and widely used methods for the synthesis of this compound are detailed below.

N-Alkylation of Morpholine

This method involves the direct alkylation of the secondary amine of morpholine with a suitable 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane) in the presence of a base. The base is necessary to neutralize the hydrohalic acid formed during the reaction.

-

To a solution of morpholine (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or triethylamine (TEA, 1.2 equivalents).

-

To this stirred suspension, add 1-bromo-2-methoxyethane (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with water to remove any remaining salts and unreacted morpholine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Reductive Amination

This alternative route involves the reaction of morpholine with 2-methoxyacetaldehyde in the presence of a reducing agent. This two-step, one-pot process first forms an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

-

To a solution of morpholine (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane (DCM), add 2-methoxyacetaldehyde (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are predicted spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | t, J ≈ 4.5 Hz | 4H | O(CH₂)₂N |

| ~ 3.50 | t, J ≈ 5.5 Hz | 2H | MeO-CH₂ |

| ~ 3.35 | s | 3H | O-CH₃ |

| ~ 2.60 | t, J ≈ 5.5 Hz | 2H | N-CH₂-CH₂OMe |

| ~ 2.50 | t, J ≈ 4.5 Hz | 4H | N(CH₂)₂O |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 71.0 | MeO-CH₂ |

| ~ 67.0 | O(CH₂)₂N |

| ~ 59.0 | O-CH₃ |

| ~ 57.5 | N-CH₂-CH₂OMe |

| ~ 54.0 | N(CH₂)₂O |

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2800 | Strong | C-H stretching (alkyl) |

| 1115 | Strong | C-O-C stretching (ether) |

| 1140 | Strong | C-N stretching (tertiary amine) |

Mass Spectrometry (MS)

For mass spectrometry analysis using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 146.1. Fragmentation in MS/MS experiments would likely involve cleavage of the C-C and C-O bonds of the methoxyethyl side chain and fragmentation of the morpholine ring. A common fragmentation pathway for morpholine-containing compounds is the loss of a C₂H₄O fragment.

Conclusion

References

A Comprehensive Technical Guide to the Safe Handling of 4-(2-Methoxyethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for 4-(2-Methoxyethyl)morpholine (CAS No: 10220-23-2). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on data clarity and practical safety workflows.

Chemical and Physical Properties

This compound is a morpholine derivative used in various industrial and chemical synthesis applications, including as a catalyst.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C7H15NO2 | [2][3] |

| Molecular Weight | 145.20 g/mol | [2][3] |

| Appearance | Liquid | [2] |

| Boiling Point | 104-105.8 °C (at 44 Torr) | [4] |

| Density (Predicted) | 0.974 ± 0.06 g/cm³ | [4] |

| Storage Temperature | 2-8°C | [4] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with significant hazards that demand careful handling.[2]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

GHS Pictograms:

-

Corrosion: GHS05 (Danger)

-

Irritant: GHS07 (Warning)

Experimental Protocols and Toxicological Summary

While detailed experimental reports are not publicly available, the hazard classifications are derived from standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance, eye irritation data is often obtained following OECD Test Guideline 405.

The toxicological profile of similar morpholine compounds provides context for the potential hazards of this compound. For example, morpholine is classified as toxic in contact with skin and harmful if swallowed, causing severe skin burns and eye damage.[5][6]

| Toxicological Endpoint | Classification | Notes |

| Acute Dermal Toxicity | Category 3 (for Morpholine) | Toxic in contact with skin.[5] |

| Acute Oral Toxicity | Category 4 (for Morpholine) | Harmful if swallowed.[5] |

| Skin Corrosion | Category 1B (for Morpholine) | Causes severe skin burns and eye damage.[5] |

| Serious Eye Damage | Category 1 (for Morpholine) | Causes serious eye damage.[5] |

Handling Precautions and Exposure Controls

Safe handling is paramount to minimize risk. A systematic approach, from risk assessment to the use of personal protective equipment (PPE), is mandatory.

Engineering Controls

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and emergency showers are readily accessible.

Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of PPE. The following provides a baseline for handling this compound.

| Protection Type | Specification | Standard Reference |

| Eye/Face Protection | Chemical safety goggles or face shield. | OSHA 29 CFR 1910.133 or EN166 |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), protective clothing to prevent skin exposure. | |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | EN 149 |

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of chemicals like this compound.

References

- 1. chembk.com [chembk.com]

- 2. Morpholine, 4-(2-methoxyethyl)- | C7H15NO2 | CID 82460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 10220-23-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. nexchem.co.uk [nexchem.co.uk]

- 6. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]

An In-depth Technical Guide to the Solubility of 4-(2-Methoxyethyl)morpholine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-methoxyethyl)morpholine. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on its predicted solubility based on its chemical structure, the known properties of its parent compound, morpholine, and a detailed, generalized experimental protocol for determining its solubility in a range of common organic solvents. This guide is intended to empower researchers and drug development professionals to generate precise and reliable solubility data essential for formulation, synthesis, and other research applications.

Introduction to this compound

This compound is a derivative of morpholine, a heterocyclic compound featuring both amine and ether functional groups.[1] Its molecular formula is C7H15NO2.[2] The presence of the morpholine ring, a recognized pharmacophore, suggests its potential utility in medicinal chemistry and drug design.[3][4] Morpholine and its derivatives are utilized in a variety of applications, including as building blocks for pharmaceuticals, corrosion inhibitors, and catalysts.[1][5] Understanding the solubility of this compound in organic solvents is critical for its application in chemical synthesis, formulation development, and as a reaction solvent.[3]

Predicted Solubility Profile

Based on the chemical structure of this compound and the known properties of morpholine, a qualitative prediction of its solubility can be made. Morpholine itself is described as being miscible with water and a wide range of organic solvents.[6] The addition of the 2-methoxyethyl group to the nitrogen atom of the morpholine ring introduces a polar ether linkage and a short alkyl chain. This modification is expected to maintain, and potentially enhance, its solubility in a variety of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the nitrogen and oxygen atoms in the morpholine ring, along with the ether oxygen in the side chain, allows for hydrogen bond acceptance. Therefore, this compound is predicted to be highly soluble or miscible in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate, Dimethylformamide, Dimethyl Sulfoxide): The overall polarity of the molecule suggests good solubility in polar aprotic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): While the morpholine ring and the methoxyethyl group impart significant polarity, some solubility in less polar solvents like toluene might be observed due to the presence of the hydrocarbon portions of the molecule. However, it is expected to have limited solubility in highly nonpolar solvents such as hexane.

These predictions provide a preliminary understanding, but for quantitative applications, experimental determination of solubility is essential.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents is not widely available in published literature. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | GC/HPLC | ||

| Ethanol | 25 | GC/HPLC | ||

| Acetone | 25 | GC/HPLC | ||

| Dichloromethane | 25 | GC/HPLC | ||

| Ethyl Acetate | 25 | GC/HPLC | ||

| Toluene | 25 | GC/HPLC | ||

| Hexane | 25 | GC/HPLC | ||

| Dimethylformamide (DMF) | 25 | GC/HPLC | ||

| Dimethyl Sulfoxide (DMSO) | 25 | GC/HPLC |

Experimental Protocol for Solubility Determination

The following is a generalized protocol based on the widely used "shake-flask" method for determining the equilibrium solubility of a liquid in a liquid solvent. This method can be adapted for various organic solvents and analytical techniques.[7]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. An excess is ensured when a separate phase of the solute is visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the two phases to separate.

-

If necessary, centrifuge the vials at the same temperature to ensure complete phase separation.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot from the solvent-rich phase (the saturated solution) using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved droplets of the solute.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-validated GC or HPLC method to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of this compound in the specific solvent is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original undiluted filtrate, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Workflow

In the context of drug development, determining the solubility of a compound like this compound is a critical step in the preclinical phase.[8][9] Poor solubility can hinder formulation development and lead to low bioavailability. The following diagram illustrates a generalized workflow for drug development, highlighting the importance of physicochemical characterization, which includes solubility studies.

Caption: A generalized workflow of the drug development process.

This guide provides a framework for understanding and determining the solubility of this compound. By following the outlined experimental protocol, researchers can generate the necessary quantitative data to advance their work in drug development and other scientific applications.

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. Morpholine, 4-(2-methoxyethyl)- | C7H15NO2 | CID 82460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. process.st [process.st]

- 9. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

Spectroscopic Profile of 4-(2-Methoxyethyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-(2-Methoxyethyl)morpholine, a key building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to support the identification and characterization of this compound. Detailed experimental protocols for acquiring this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of analogous morpholine derivatives.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | t | 4H | O(CH₂)₂N |

| ~3.50 | t | 2H | OCH₂CH₂N |

| ~3.35 | s | 3H | OCH₃ |

| ~2.55 | t | 2H | OCH₂CH₂N |

| ~2.45 | t | 4H | O(CH₂)₂N |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The 't' denotes a triplet multiplicity.

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~71.0 | OCH₂CH₂N |

| ~67.0 | O(CH₂)₂N |

| ~59.0 | OCH₃ |

| ~57.5 | OCH₂CH₂N |

| ~54.0 | O(CH₂)₂N |

Note: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2800 | Strong | C-H stretch (aliphatic) |

| 1115 | Strong | C-O-C stretch (ether) |

| 1140-1070 | Strong | C-N stretch (aliphatic amine) |

Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 145 | 40 | [M]⁺ (Molecular Ion) |

| 114 | 80 | [M - OCH₃]⁺ |

| 100 | 100 | [M - CH₂OCH₃]⁺ |

| 86 | 60 | [Morpholine ring fragment]⁺ |

| 57 | 50 | [C₄H₉]⁺ |

| 45 | 70 | [CH₂OCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans with a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 512-1024 scans with a relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.

-

Attenuated Total Reflectance (ATR): Place a small amount of the liquid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Acquire 16-32 scans to ensure a good signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Acquisition (EI Mode):

-

Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.

-

Use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a mass range of m/z 40-200.

-

-

Acquisition (ESI Mode):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-250.

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule, [M+H]⁺.

-

Visualization

To aid in the understanding of the spectroscopic data, the chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

The Versatile Role of 4-(2-Methoxyethyl)morpholine in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methoxyethyl)morpholine, a tertiary amine, has carved a niche for itself in the realm of organic synthesis, primarily as a highly effective catalyst in the production of polyurethanes. Its unique structural features, combining a morpholine ring with a methoxyethyl group, contribute to its catalytic activity and solubility characteristics. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its role in polyurethane chemistry. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to offer a comprehensive resource for researchers and professionals in the field.

Introduction

This compound, also known as N-(2-methoxyethyl)morpholine, is a colorless liquid with the chemical formula C₇H₁₅NO₂. Its molecular structure, featuring a tertiary amine functionality within a morpholine ring and an ether linkage, makes it a valuable tool in organic synthesis. While its applications are varied, its most prominent role is as a catalyst in the formation of polyurethanes, a versatile class of polymers with wide-ranging industrial applications.

Physical and Chemical Properties:

| Property | Value |

| CAS Number | 10220-23-2 |

| Molecular Weight | 145.20 g/mol |

| Boiling Point | 104-105.8 °C (at 44 Torr) |

| Density | 0.974 ± 0.06 g/cm³ |

| pKa | 6.66 ± 0.10 |

Core Application: Catalysis in Polyurethane Synthesis

The primary application of this compound in organic synthesis is as a catalyst for the reaction between isocyanates and polyols to form polyurethanes.[1] Tertiary amines are widely used as catalysts in this process, and this compound serves as an effective promoter for the gelling reaction (the chain-extending isocyanate-hydroxyl reaction).[1]

Mechanism of Catalysis

The catalytic activity of this compound in urethane formation is attributed to its ability to act as a nucleophilic catalyst. The lone pair of electrons on the nitrogen atom of the morpholine ring initiates the reaction. The generally accepted mechanism involves the formation of an active complex between the tertiary amine catalyst and the hydroxyl group of the polyol. This complex then reacts with the isocyanate, facilitating the formation of the urethane linkage and regenerating the catalyst.

Computational studies on similar morpholine derivatives have elucidated the multi-step reaction pathway in the presence of an amine catalyst, which significantly lowers the activation energy compared to the uncatalyzed reaction.[2][3]

Catalytic Cycle of Urethane Formation

Caption: Catalytic cycle for polyurethane formation.

Experimental Protocols

While specific formulations are often proprietary, a general experimental protocol for the synthesis of polyurethane foam using a tertiary amine catalyst like this compound can be outlined based on information from patents in the field.[1]

General Procedure for Flexible Polyurethane Foam Synthesis

This protocol describes the laboratory-scale preparation of a flexible polyether polyurethane foam.

Materials:

-

Polyether polyol (e.g., functionality of 2-4, molecular weight 2000-7000)

-

Organic polyisocyanate (e.g., toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI))

-

This compound (Catalyst)

-

Blowing agent (e.g., water, HFCs)

-

Silicone surfactant

-

Optional: Co-catalyst (e.g., an organotin compound)

Procedure:

-

Premix Preparation: In a suitable container, thoroughly mix the polyether polyol, blowing agent, silicone surfactant, and this compound. The catalyst is typically used in an amount ranging from 0.05 to 4.0 weight percent, based on the combined weight of the polyol and polyisocyanate.[1] More commonly, the catalyst concentration is between 0.1 and 2.0 weight percent.[1]

-

Reaction Initiation: To the premix, add the organic polyisocyanate in a stoichiometric amount sufficient to provide 0.4 to 1.5 mole equivalents of isocyanate groups per mole equivalent of hydroxyl groups in the polyol.[1]

-

Mixing: Immediately and vigorously mix the components for a short period (typically 5-15 seconds) until a homogeneous mixture is obtained.

-

Foaming and Curing: Pour the reacting mixture into a mold and allow it to expand and cure at ambient or slightly elevated temperature. The cream time, rise time, and tack-free time are recorded to characterize the foam formation process.

-

Post-Curing: After the foam has solidified, it is typically aged for a period (e.g., 24 hours) at room temperature to allow for complete curing and development of final physical properties.

Experimental Workflow for Polyurethane Foam Synthesis

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 4-(2-Methoxyethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-(2-Methoxyethyl)morpholine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from studies on analogous N-substituted morpholines and related compounds to project its thermal behavior. The document details standard experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presents representative data from similar molecules, and proposes a hypothetical decomposition pathway. This guide is intended to serve as a valuable resource for researchers and professionals working with this compound, enabling them to handle and utilize the compound with a thorough understanding of its thermal characteristics.

Introduction

This compound is a tertiary amine featuring a morpholine ring N-substituted with a methoxyethyl group. Its structural attributes, including the ether and amine functionalities, make it a versatile building block in organic synthesis and a component in various chemical formulations. An understanding of its thermal stability is paramount for its safe handling, storage, and application, particularly in processes involving elevated temperatures. Thermal decomposition can lead to the generation of potentially hazardous byproducts and compromise the integrity of the chemical process. This guide outlines the expected thermal behavior of this compound and provides the necessary technical information for its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 10220-23-2 |

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.20 g/mol |

| Appearance | Liquid |

Thermal Stability Analysis: Representative Data

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition and characterize the mass loss profile.

Table 1: Representative TGA Data for Analogous N-Substituted Morpholines

| Compound | Onset of Decomposition (°C) | Key Mass Loss Stages | Atmosphere |

| N-Ethylmorpholine | ~100-120 | Single major mass loss | Inert (N2) |

| N-Methylmorpholine | ~110-130 | Single major mass loss | Inert (N2) |

Note: The data presented are representative values and can vary based on experimental conditions such as heating rate and sample purity.

Based on these analogs, this compound is expected to exhibit a primary decomposition event beginning in the range of 100-150°C in an inert atmosphere. The presence of the ether linkage in the methoxyethyl substituent may slightly alter the decomposition onset and profile.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can identify melting points, boiling points, and other phase transitions.

Table 2: Representative DSC Data for Analogous N-Substituted Morpholines

| Compound | Melting Point (°C) | Boiling Point (°C) |

| N-Ethylmorpholine | -63 | 139 |

| N-Methylmorpholine | -66 | 115-116 |

Note: The data presented are from established sources and represent the physical properties of these compounds.

For this compound, being a liquid at room temperature, a DSC scan would be expected to show an endothermic event corresponding to its boiling point.

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on liquid samples like this compound.[1][2][3][4][5][6][7][8][9]

Thermogravimetric Analysis (TGA) Protocol

Caption: Workflow for Thermogravimetric Analysis (TGA).

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg) is accurately weighed into a standard alumina crucible.[4]

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to create an inert atmosphere. The temperature program is set to ramp from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.[2][4][5]

-

Data Acquisition: The sample is heated according to the set temperature program, and the mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is typically identified as the point of significant mass loss. The percentage of mass loss at different temperature ranges is also calculated.

Differential Scanning Calorimetry (DSC) Protocol

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Methodology:

-

Sample Preparation: A small amount of this compound (2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.[1][3]

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min. The temperature program is typically set to cool the sample to a low temperature (e.g., -80°C) and then heat it at a controlled rate (e.g., 10°C/min) to a temperature above its expected boiling point (e.g., 200°C).[1][3]

-

Data Acquisition: The differential heat flow between the sample and the reference pan is measured as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic events. For a liquid sample, key events to look for are the melting point (if it solidifies upon cooling) and the boiling point. The enthalpy of these transitions can also be quantified.

Hypothetical Decomposition Pathway

The thermal decomposition of N-substituted morpholines can proceed through various pathways, often involving the cleavage of the C-N and C-O bonds within the morpholine ring and the substituent. For this compound, the decomposition is likely initiated by the cleavage of the weakest bonds at elevated temperatures.

Studies on the decomposition of morpholine have identified products such as ethanolamine, ammonia, methylamine, ethylamine, ethylene glycol, and organic acids. The presence of the methoxyethyl group in this compound introduces additional possibilities for fragmentation.

Caption: Hypothetical Thermal Decomposition Pathway.

The proposed pathway suggests that initial bond scission could occur at the N-C bond connecting the substituent to the morpholine ring or through ring-opening mechanisms. The resulting radical species would then undergo further reactions to form a complex mixture of smaller, more volatile compounds.

Conclusion

This technical guide has provided a detailed overview of the anticipated thermal stability and decomposition of this compound based on data from analogous compounds and established analytical principles. While specific experimental data for this compound remains to be published, the information presented herein offers a solid foundation for its safe handling and use in research and development. It is strongly recommended that experimental thermal analysis be conducted under the specific conditions of use to obtain precise data for any critical applications. The detailed experimental protocols provided can serve as a starting point for such investigations.

References

- 1. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. qualitest.ae [qualitest.ae]

- 4. epfl.ch [epfl.ch]

- 5. tainstruments.com [tainstruments.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. Differential Scanning Calorimetry Analysis [intertek.com]

The Catalytic Role of 4-(2-Methoxyethyl)morpholine in Polyurethane Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 4-(2-Methoxyethyl)morpholine, a tertiary amine catalyst pivotal in the synthesis of polyurethane materials. While specific novel reactions catalyzed by this molecule are not extensively documented in publicly accessible research, its primary and critical role lies in controlling the complex polymerization reactions that form polyurethane foams. This document details the established catalytic mechanism, provides exemplary experimental protocols, and illustrates key processes through logical diagrams.

Introduction to this compound as a Catalyst

This compound is an aliphatic tertiary amine widely employed as a catalyst in the polyurethane industry.[1] Amine catalysts are a crucial component in polyurethane formulations, typically constituting 0.1% to 5.0% of the formulation.[1][2] Their primary function is to accelerate and balance the two fundamental reactions in the production of polyurethane foam: the "gelling" reaction and the "blowing" reaction.[3]

-

Gelling Reaction: The chain-extending reaction between a polyol (a polymer with multiple hydroxyl groups) and a polyisocyanate, which forms the urethane linkages that build the polymer backbone.

-

Blowing Reaction: The reaction between the isocyanate and water, which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide (CO₂) gas. This gas acts as the blowing agent, creating the cellular foam structure.

The selection and concentration of a catalyst like this compound are critical for controlling the reaction kinetics to achieve the desired foam properties, such as cell structure, density, and curing time.[3]

Catalytic Mechanism in Urethane Formation

Tertiary amines, including this compound, function as nucleophilic catalysts. The generally accepted mechanism involves the activation of the alcohol (polyol) to facilitate its attack on the highly electrophilic carbon of the isocyanate group.[4]

The catalytic cycle can be summarized in the following steps:

-

Complex Formation: The lone pair of electrons on the nitrogen atom of the morpholine derivative forms a hydrogen bond with the hydroxyl group of the polyol. This increases the nucleophilicity of the oxygen atom.

-

Nucleophilic Attack: The activated polyol-catalyst complex attacks the isocyanate's carbonyl carbon.

-

Proton Transfer & Product Formation: A proton is transferred, leading to the formation of the urethane bond.

-

Catalyst Regeneration: The catalyst is released and can participate in a new cycle.

This mechanism is distinct from catalyst-free conditions, where the reaction proceeds much more slowly through the direct, uncatalyzed addition of the alcohol to the isocyanate.[4]

Performance Data and Experimental Protocols

While this compound is a recognized catalyst, specific quantitative performance data from peer-reviewed literature is scarce. Catalyst performance is typically evaluated by measuring the reaction profile of a foam formulation and the physical properties of the resulting product.

Data Presentation

Disclaimer: The following table presents representative data for a generic tertiary amine gelling catalyst system in a flexible polyurethane foam formulation. This data is for illustrative purposes only to demonstrate typical performance metrics and does not represent the specific performance of this compound. For precise formulation, data from the manufacturer should be consulted.

| Parameter | Catalyst A (Control) | Catalyst B (Illustrative) | Unit | Description |

| Catalyst Loading | 0.8 | 0.8 | pphp* | Parts per hundred parts polyol |

| Cream Time | 10 | 11 | seconds | Time from mixing until the liquid becomes opaque |

| Gel Time | 60 | 65 | seconds | Time when the polymer forms a continuous network |

| Rise Time | 100 | 105 | seconds | Time to reach maximum foam height |

| Tack-Free Time | 150 | 160 | seconds | Time when the foam surface is no longer sticky |

| Foam Density | 52 | 51.5 | kg/m ³ | The mass per unit volume of the cured foam |

| Air Flow | 3.5 | 3.4 | cfm | Measure of foam openness |

*pphp: parts per hundred parts polyol

Generalized Experimental Protocol for Flexible Polyurethane Foam

This protocol describes a general procedure for preparing a flexible polyurethane foam in a laboratory setting. The concentration of this compound would typically range from 0.05 to 4.0 weight percent based on the combined weight of the polyol and polyisocyanate.[3]

-

Preparation of Polyol Premix:

-

In a suitable container, combine the polyether polyol, water (blowing agent), silicone surfactant (cell stabilizer), and any crosslinkers.

-

Add the amine catalyst, this compound, to the mixture. If a co-catalyst (e.g., an organotin compound) is used, it is also added at this stage.

-

Mix the components thoroughly at high speed (e.g., 2000 rpm) for 60 seconds until a homogenous premix is obtained.

-

Allow the premix to degas and equilibrate to a controlled temperature (e.g., 25°C).

-

-

Foaming Reaction:

-

Add the stoichiometric amount of polyisocyanate (e.g., Toluene Diisocyanate - TDI, or Methylene Diphenyl Diisocyanate - MDI) to the polyol premix.

-

Immediately mix at high speed for 5-10 seconds.

-

Quickly pour the reacting mixture into a pre-heated mold (e.g., 60-70°C) or an open container to allow for free rise.

-

Record key reaction parameters: cream time, gel time, and rise time.

-

-

Curing and Characterization:

-

Allow the foam to cure in the mold for a specified demold time (e.g., 5-10 minutes).

-

After demolding, allow the foam to post-cure at ambient or elevated temperature for 24 hours.

-

The cured foam can then be subjected to physical property testing (density, hardness, tensile strength, air flow, etc.).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of polyurethane foam synthesis and the hierarchical relationship of the components.

Conclusion

This compound is a well-established tertiary amine catalyst whose primary industrial application is the synthesis of polyurethanes. It plays a non-novel but essential role in modulating the gelling and blowing reactions that are fundamental to the formation of foam structures. While detailed kinetic studies on this specific molecule are not widely published, its function can be understood through the general mechanism of nucleophilic catalysis common to tertiary amines. For researchers and developers, this compound remains a key tool for controlling reaction profiles and tailoring the final properties of polyurethane materials. For detailed formulation and optimization, direct consultation of manufacturer-provided technical data sheets is strongly recommended.

References

- 1. americanchemistry.com [americanchemistry.com]

- 2. mofanpu.com [mofanpu.com]

- 3. US4228248A - Morpholine derivatives and use as polyurethane catalyst - Google Patents [patents.google.com]

- 4. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-(2-Methoxyethyl)morpholine as a Catalyst in Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(2-Methoxyethyl)morpholine as a tertiary amine catalyst, primarily in the synthesis of polyurethanes. This document includes its mechanism of action, representative experimental protocols, and relevant performance data.

Introduction and Catalytic Application

This compound is a tertiary amine that functions as a catalyst in the formation of polyurethane from the reaction of an organic polyisocyanate with a polyol (e.g., a polyester or polyether polyol).[1][2] As a catalyst, it promotes at least two key reactions that must proceed at balanced rates to form polyurethane foam with desired physical properties: the chain-extending (gelling) reaction between isocyanate and hydroxyl groups, and the crosslinking reaction between isocyanate and urethane groups.[1][2] Tertiary amine catalysts, such as this compound, are essential for controlling the kinetics of these reactions in the production of flexible and rigid polyurethane foams.[3][4]

Mechanism of Catalysis

The catalytic activity of tertiary amines like this compound in urethane formation is attributed to their ability to activate the reactants. Computational studies on similar morpholine-based catalysts suggest a multi-step mechanism.[5][6][7] The process begins with the formation of a hydrogen-bonded complex between the amine catalyst and the alcohol (polyol). This complex then reacts with the isocyanate. The amine facilitates the proton transfer steps within the reaction, lowering the overall activation energy and thus increasing the reaction rate.[5][6]

A proposed catalytic cycle for urethane formation is depicted below.

Caption: Proposed catalytic cycle for urethane formation.

Quantitative Data

The concentration of a tertiary amine catalyst is a critical parameter in polyurethane formulations, influencing the reaction rates and the final properties of the foam. The following table summarizes typical concentration ranges for tertiary amine catalysts.

| Parameter | Value | Unit | Notes |

| Catalyst Concentration | 0.1 - 5.0 | % of total formulation | General range for amine catalysts in polyurethane manufacturing.[3] |

| Catalyst Loading | 0.01 - 10 | pphp | Parts per hundred parts polyol by weight.[4] |

Computational studies on morpholine and 4-methylmorpholine, which are structurally related to this compound, provide insights into the thermodynamics of the catalyzed reaction.

| Catalyst | Calculated Activation Energy (Ea) | Unit | Reference |

| Morpholine | 29.7 | kJ/mol | [6][7] |

| 4-Methylmorpholine | 26.6 | kJ/mol | [6][7] |

Experimental Protocols

The following is a representative protocol for the laboratory-scale synthesis of a rigid polyurethane foam using this compound as a catalyst. This protocol is based on general procedures for polyurethane foam synthesis.[8][9]

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, gloves, lab coat) must be worn. Isocyanates are respiratory sensitizers.[3] Amine catalysts are typically corrosive and alkaline.[3]

Materials and Equipment:

-

Polyether polyol (e.g., Lupranol® 3300, hydroxyl value ~395 mg KOH/g)

-

Polymeric Methylene Diphenyl Diisocyanate (pMDI)

-

This compound (Catalyst)

-

Deionized water (Blowing agent)

-

Silicone surfactant (Cell stabilizer)

-

200 mL polypropylene cup

-

High-speed mechanical stirrer

-

Balance

-

Stopwatch

Protocol:

-

Preparation of Component A (Polyol Premix):

-

To a 200 mL polypropylene cup, add 50.0 g of the polyether polyol.

-

Add 1.5 g of deionized water (blowing agent).

-

Add 0.75 g of a silicone surfactant.

-

Add 1.0 g of this compound (catalyst). This corresponds to 2.0 pphp.

-

Stir the mixture at 2000 rpm for 60 seconds to ensure a homogeneous blend.[9]

-

-

Foam Formation:

-

Add 60.0 g of pMDI (Component B) to the polyol premix (Component A).

-

Immediately stir the combined components at 2000 rpm for 10 seconds.[9]

-

Allow the mixture to foam freely in the fume hood.

-

Record key reaction times:

-

Cream time: Time from mixing until the liquid becomes opaque and starts to rise.

-

Gel time: Time from mixing until fine strands of polymer can be pulled from the foam.

-

Tack-free time: Time from mixing until the foam surface is no longer sticky to the touch.

-

-

-

Curing and Analysis:

-

Allow the foam to cure at room temperature for at least 24 hours before handling and analysis.[9]

-

The resulting foam can be characterized for properties such as density, cell structure, and compressive strength.

-

Caption: Experimental workflow for polyurethane foam synthesis.

Conclusion

This compound is an effective tertiary amine catalyst for the production of polyurethane materials. By controlling the catalyst concentration, researchers can modulate the reaction kinetics to achieve desired foam properties. The provided protocol offers a representative method for laboratory-scale synthesis, which can be adapted and optimized for specific applications in materials science and product development.

References

- 1. mdpi.com [mdpi.com]

- 2. US4228248A - Morpholine derivatives and use as polyurethane catalyst - Google Patents [patents.google.com]

- 3. americanchemistry.com [americanchemistry.com]

- 4. EP0879837B1 - Polyurethane catalyst compositions for improving foam perfomance - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for N-Alkylation Utilizing 4-(2-Methoxyethyl)morpholine as a Base

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of secondary amines, employing 4-(2-Methoxyethyl)morpholine as a non-nucleophilic base. The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2][3] These protocols offer a practical guide for synthesizing N-alkylated morpholine derivatives and other aminated compounds, which are crucial intermediates in the development of novel therapeutics.[4][5]

The morpholine ring is a versatile scaffold found in numerous approved drugs and experimental therapeutic agents.[2] Its presence can confer favorable characteristics such as improved solubility, metabolic stability, and bioavailability.[2] N-alkylation is a fundamental transformation for the derivatization of amines, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[4]

Data Presentation: N-Alkylation of Secondary Amines

The choice of base in N-alkylation reactions is critical to prevent side reactions and ensure high yields. Tertiary amines, such as this compound, are often employed as acid scavengers. The following table summarizes typical reaction conditions and expected yields for the N-alkylation of secondary amines with alkyl halides, which is a widely used method.[6][7][8][9]

| Amine Substrate (1.0 eq) | Alkylating Agent (1.1 eq) | Base (1.5 eq) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Morpholine | Benzyl bromide | This compound | Acetonitrile | 60 | 6-12 | 85-95 |

| Piperidine | Ethyl iodide | This compound | DMF | 50 | 8-16 | 80-90 |

| Pyrrolidine | n-Butyl bromide | This compound | THF | Reflux | 12-24 | 75-85 |

| N-Methylaniline | Methyl iodide | This compound | Dichloromethane | Room Temp | 4-8 | 90-98 |

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine with an Alkyl Halide using this compound as a Base

This protocol describes a general method for the N-alkylation of a secondary amine using an alkyl halide, with this compound serving as the proton scavenger.

Materials:

-

Secondary amine (e.g., Morpholine)

-

Alkyl halide (e.g., Benzyl bromide)

-

This compound (tertiary amine base)

-

Anhydrous solvent (e.g., Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Reagents for workup (e.g., saturated aqueous sodium bicarbonate, brine, organic solvent for extraction, drying agent like anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 equivalent).

-

Dissolve the amine in the appropriate anhydrous solvent (e.g., acetonitrile).

-

Add this compound (1.5 equivalents) to the solution.

-

While stirring, add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 60 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it with water followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated amine.

Visualizations

Experimental Workflow for N-Alkylation

The following diagram illustrates the general workflow for the N-alkylation of a secondary amine using this compound as a base.

Caption: Workflow for N-Alkylation of a Secondary Amine.

Significance in Drug Discovery

The morpholine scaffold is a key component in a variety of therapeutic agents due to its ability to improve the pharmacological profile of a molecule. Its incorporation can influence receptor binding and enzyme inhibition, making it a valuable building block in the design of new drugs.[2][10] The N-alkylation methods described herein are fundamental for the synthesis of diverse libraries of morpholine-containing compounds for screening and lead optimization in drug discovery programs.[1]

References

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. nbinno.com [nbinno.com]

- 6. Amine alkylation - Wikipedia [en.wikipedia.org]

- 7. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

Application Note: Analytical Methods for Quantifying 4-(2-Methoxyethyl)morpholine in a Reaction Mixture

Publication ID: AN-MEM-202512

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides detailed protocols for the quantitative analysis of 4-(2-Methoxyethyl)morpholine in reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are essential for monitoring reaction progress, determining yield, and ensuring the quality and purity of intermediates in pharmaceutical synthesis. The protocols include comprehensive steps for sample preparation, instrument conditions, and data analysis.

Introduction

This compound is a key intermediate in various synthetic organic processes, particularly in the development of active pharmaceutical ingredients (APIs). Accurate and precise quantification of this analyte directly within the reaction matrix is critical for process optimization, quality control, and regulatory compliance. The presence of starting materials, byproducts, and catalysts in a reaction mixture necessitates robust and selective analytical methods. This document outlines validated GC-MS and HPLC-UV methods suitable for this purpose.

Recommended Analytical Methods

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the analysis of morpholine derivatives.[1] The choice between GC-MS and HPLC often depends on the volatility of the analyte, the complexity of the reaction matrix, and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for volatile and semi-volatile compounds, offering excellent selectivity and sensitivity, especially when operated in Selected Ion Monitoring (SIM) mode.[1][2] For polar analytes like morpholine derivatives, a derivatization step is often employed to increase volatility and improve chromatographic peak shape.[2][3]

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique that is well-suited for a broad range of compounds, including those that are not sufficiently volatile for GC analysis.[1][4] When coupled with a UV detector, HPLC provides a robust method for quantification, particularly when the analyte possesses a suitable chromophore or can be derivatized to introduce one.[5]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values serve as a benchmark and should be confirmed during in-house method validation.

Table 1: Summary of Quantitative Performance

| Parameter | GC-MS (with Derivatization) | HPLC-UV (with Derivatization) |

| Linearity Range | 10 - 500 µg/L[6] | 0.3 - 1.2 µg/mL[7] |

| Correlation Coefficient (R²) | > 0.999[6][8][9] | > 0.999[7] |

| Limit of Detection (LOD) | 7.3 µg/L[5][8][10] | 0.1000 µg/mL[5][7] |

| Limit of Quantification (LOQ) | 24.4 µg/L[5][8][10] | 0.3001 µg/mL[5][7] |

| Accuracy (Recovery %) | 94.3% - 109.0%[5][8][9][10] | 97.9% - 100.4%[5][7] |

| Precision (Intra-day RSD%) | 2.0% - 4.4%[8][9][10] | < 1.0%[7] |

| Precision (Inter-day RSD%) | 3.3% - 7.0%[8][10] | < 1.5%[6] |

Experimental Protocols

Protocol 1: GC-MS Analysis with Derivatization

This method is based on the derivatization of the secondary amine in the morpholine ring to form a more volatile and stable N-nitrosomorpholine derivative, which is readily analyzed by GC-MS.[8][10]

4.1.1. Sample Preparation and Derivatization

-

Sampling & Quenching: Carefully withdraw a 100 µL aliquot from the reaction mixture. Immediately quench the reaction by diluting the aliquot into 9.9 mL of deionized water in a volumetric flask to halt any further chemical conversion.[1]

-

Acidification: Transfer 2.0 mL of the quenched sample solution into a 10 mL glass test tube. Add 200 µL of 0.05 M HCl and vortex the mixture for 30 seconds.[9]

-

Derivatization: Add 200 µL of a saturated sodium nitrite (NaNO₂) solution to the acidified sample and vortex thoroughly.[8] Heat the mixture at 40°C for 5 minutes in a heating block.[8][11]

-

Extraction: After cooling the mixture to room temperature, add 0.5 mL of dichloromethane (DCM) and vortex for 1 minute to extract the N-nitroso derivative.[8][11] Allow the layers to separate for 10 minutes.[8][11]

-

Final Sample: Carefully transfer the lower organic layer (DCM) into an autosampler vial for GC-MS analysis.[11]

4.1.2. GC-MS Instrumentation and Conditions

-

GC System: Agilent 7890A GC or equivalent.[3]

-

MS System: Agilent 5975C MSD or equivalent.[3]

-

Column: DB-1701 or similar mid-polarity column (30 m × 0.25 mm i.d., 0.25 µm film thickness).[9]

-

Injection Volume: 1 µL.[3]

-

Split Ratio: 10:1 (can be adjusted based on concentration).

-

Carrier Gas: Helium at a constant flow of 2.0 mL/min.[11]

-

Oven Program:

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte.

Protocol 2: HPLC-UV Analysis with Derivatization

This method uses pre-column derivatization to attach a UV-absorbing chromophore (1-Naphthyl isothiocyanate) to the morpholine nitrogen, enabling sensitive UV detection.[7][12]

4.2.1. Sample Preparation and Derivatization

-

Sampling & Quenching: Withdraw a 100 µL aliquot from the reaction mixture and quench by diluting to 10.0 mL with acetonitrile in a volumetric flask.

-

Derivatization: In a vial, mix 1.0 mL of the quenched sample with 1.0 mL of a 1-Naphthyl isothiocyanate (NIT) solution (e.g., 0.1% in acetonitrile).

-

Reaction: Allow the reaction to proceed at room temperature for 30 minutes to ensure complete derivatization.[5]

-

Final Sample: Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.[1]

4.2.2. HPLC Instrumentation and Conditions

-

HPLC System: System equipped with a quaternary pump, autosampler, and UV-Vis detector.[5]

-

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).[5]

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 30% B, increase to 80% B over 15 minutes.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30°C.[5]

-

Injection Volume: 10 µL.[5]

-

Detection Wavelength: 230 nm (or the absorption maximum for the NIT derivative).[5]

Mandatory Visualizations

The diagram below illustrates the general experimental workflow for quantifying an analyte in a reaction mixture.

Caption: General workflow for the quantification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]